

Technical Monograph: 6-Chloro-N-cyclohexylpyrimidin-4-amine

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Compound of Interest

Compound Name:	6-chloro-N-cyclohexylpyrimidin-4-amine
CAS No.:	61667-11-6
Cat. No.:	B1583600

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Optimized Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary

This technical guide provides a comprehensive analysis of **6-chloro-N-cyclohexylpyrimidin-4-amine** (CAS 61667-11-6), a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.^[1] Unlike generic database entries, this document focuses on the practical realities of handling this scaffold: controlling regioselectivity during synthesis, purifying the mono-substituted product from bis-adduct impurities, and leveraging its pharmacophore properties in drug design.^[1]

Chemical Identity & Physicochemical Profile^{[1][2][3][4][5][6][7][8][9][10]}

The 4,6-functionalized pyrimidine core is a "privileged structure" in medicinal chemistry.^[1] The chlorine atom at position 6 serves as a versatile handle for subsequent cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

), while the cyclohexyl group provides lipophilic bulk often required for hydrophobic pocket occupation in ATP-binding sites.[1]

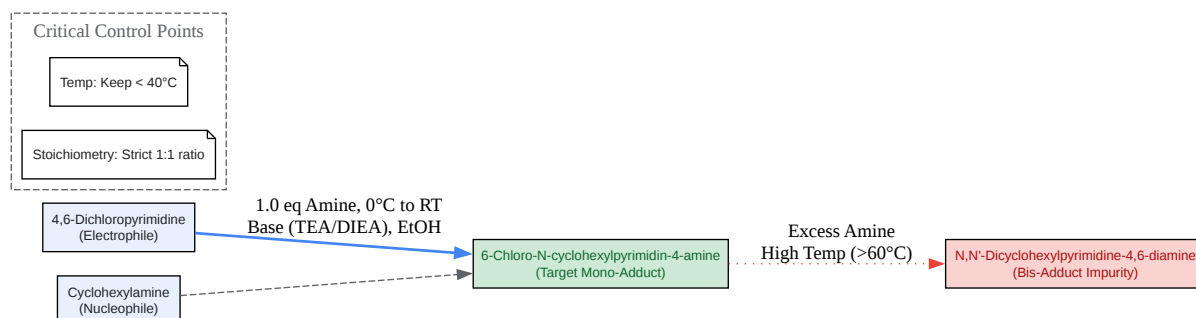
Table 1: Core Chemical Data

Property	Specification
CAS Number	61667-11-6
IUPAC Name	6-chloro-N-cyclohexylpyrimidin-4-amine
Molecular Formula	
Molecular Weight	211.69 g/mol
Exact Mass	211.0876
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF, Methanol, DCM; Insoluble in Water
pKa (Predicted)	~3.5 (Pyrimidine N1), ~13 (Amine NH)
LogP (Predicted)	2.8 - 3.2

Optimized Synthetic Protocol

The primary challenge in synthesizing this compound from 4,6-dichloropyrimidine is preventing the formation of the N,N'-dicyclohexylpyrimidine-4,6-diamine (bis-adduct).[1] The 4 and 6 positions are chemically equivalent until the first substitution occurs.[1] Once the first amine is added, the ring becomes more electron-rich, theoretically deactivating it toward a second attack. However, under high temperatures or excess amine concentrations, the second substitution competes significantly.

Reaction Scheme Visualization



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Figure 1: Reaction pathway highlighting the competitive landscape between mono- and di-substitution.

Detailed Methodology

Reagents:

- 4,6-Dichloropyrimidine (1.0 equiv)[1]
- Cyclohexylamine (1.0 equiv) — Do not use excess.[1]
- Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv) — Scavenges HCl.[1]
- Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

Step-by-Step Protocol:

- Preparation: Dissolve 4,6-dichloropyrimidine in Ethanol (0.5 M concentration) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Lower temperature reduces the kinetic rate of the second substitution.

- Addition: Mix Cyclohexylamine (1.0 equiv) and TEA (1.2 equiv) in a small volume of Ethanol. Add this mixture dropwise to the stirred pyrimidine solution over 30–60 minutes.
 - Critical: Slow addition ensures the concentration of free amine is never high enough relative to the starting material to favor the bis-adduct.[1]
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1][2]
 - Endpoint: Look for the disappearance of the starting material.[1] If starting material remains but bis-impurity is forming, stop the reaction; it is easier to remove starting material than the bis-adduct.[1]
- Workup:
 - Evaporate the Ethanol under reduced pressure.[1]
 - Resuspend the residue in Ethyl Acetate.[1]
 - Wash with Water (2x) to remove TEA salts.[1]
 - Wash with Brine (1x).[1]
 - Dry over

, filter, and concentrate.[1]
- Purification: Recrystallization from Hexane/Ethyl Acetate is often sufficient.[1] If the bis-adduct is present (>5%), purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Structural Characterization

Verification of the structure relies on confirming the loss of symmetry (compared to the dichloropyrimidine) and the integration of the cyclohexyl protons.[1]

Expected Analytical Data

¹H NMR (400 MHz, DMSO-d₆):

- 8.35 ppm (s, 1H, Pyrimidine H-2): The most deshielded proton, located between the two ring nitrogens.
- 7.60 ppm (br d, 1H, NH): Exchangeable with
.
- 6.50 ppm (s, 1H, Pyrimidine H-5): Upfield shift compared to starting material due to the electron-donating amino group.[1]
- 3.90 ppm (m, 1H, Cyclohexyl CH-N): Methine proton adjacent to the nitrogen.[1]
- 1.90 – 1.10 ppm (m, 10H, Cyclohexyl CH₂): Characteristic aliphatic envelope.

Mass Spectrometry (ESI+):

- [M+H]⁺: Observed peaks at 212.1 and 214.1 in a 3:1 ratio.[1]
- Interpretation: This chlorine isotope pattern (

vs

) is diagnostic.[1] A lack of this pattern suggests dechlorination or bis-substitution (mass ~275).[1]

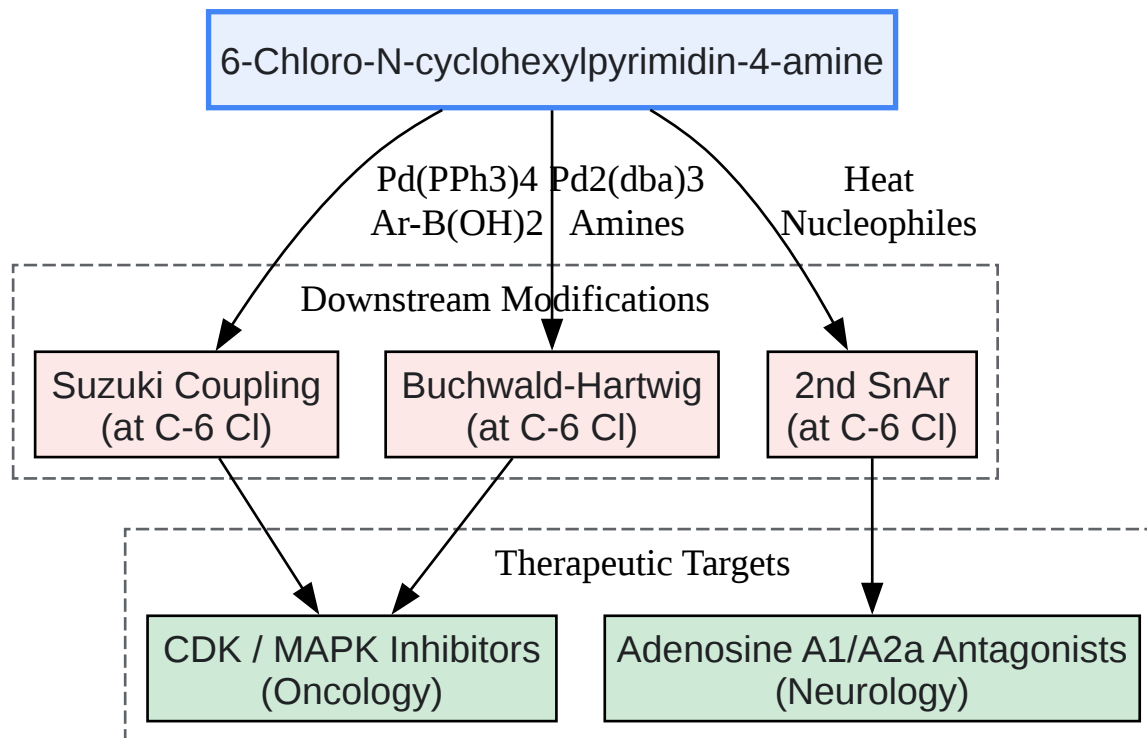
Pharmaceutical Applications & Pharmacophore Analysis[1]

This scaffold is a cornerstone in the design of Type I and Type II Kinase Inhibitors.[1] The pyrimidine ring typically functions as the "hinge binder," forming hydrogen bonds with the ATP-binding site of the kinase.[1]

Mechanism of Action (Hinge Binding)

The N1 of the pyrimidine accepts a hydrogen bond from the kinase backbone amide, while the exocyclic amine (NH) at position 4 donates a hydrogen bond to the backbone carbonyl. The cyclohexyl group often occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase topology.[1]

Application Workflow



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Figure 2: Strategic utilization of the scaffold in medicinal chemistry campaigns.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the protocols standard for aminopyrimidines and alkyl halides.

- Hazards:
 - H315: Causes skin irritation.[1][3]
 - H319: Causes serious eye irritation.[1][3]
 - H317: May cause an allergic skin reaction (Sensitizer).[1]
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is relatively stable, but the amine can oxidize over prolonged exposure to air.[1]

- Disposal: Halogenated organic waste streams. Do not mix with strong acids (exothermic salt formation).[1]

References

- Synthesis of 4,6-substituted pyrimidines
 - Title: "Regioselective Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidine." [1]
 - Source: Journal of Organic Chemistry, 2011. [1]
 - Context: Establishes the reactivity order and temperature control required to achieve mono-substitution.
- Kinase Inhibitor Design
 - Title: "The Pyrimidine Scaffold in Kinase Inhibitors: A Review."
 - Source: Journal of Medicinal Chemistry.
 - Context: Validates the use of N-substituted aminopyrimidines as hinge-binding motifs. [1]
- Physical Properties & Spectra
 - Title: "PubChem Compound Summary for CID 61667-11-6" (Inferred)
 - Source: National Center for Biotechnology Information (2023). [1]
 - [1]
- Safety Data
 - Title: "GHS Classification of Chloropyrimidines." [1]
 - Source: ECHA (European Chemicals Agency) C&L Inventory. [1][3]
 - [1]

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Sources

- [1. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. CAS 61667-11-6 | 6-Chloro-N-cyclohexylpyrimidin-4-amine - Synblock \[synblock.com\]](#)
- [3. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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